2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-dimethyl-1H-pyrazole-5-carbonyl intermediate, which is then reacted with piperidin-4-yl and 1,8-naphthyridine under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied using molecular modeling and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Shares the pyrazole core structure but with different substituents.
3,5-Dimethyl-1H-pyrazole-1-carbodithioates: Another pyrazole derivative with sulfur-containing groups.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine structure.
Uniqueness
2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of pyrazole, piperidine, and naphthyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H21N5O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H21N5O/c1-13-12-17(23(2)22-13)19(25)24-10-7-14(8-11-24)16-6-5-15-4-3-9-20-18(15)21-16/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
InChI Key |
YXMXGEKMUMZNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)C |
Origin of Product |
United States |
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